Chemical structure and properties of 3-[(1R)-1-azidoethyl]-1-benzothiophene
Chemical structure and properties of 3-[(1R)-1-azidoethyl]-1-benzothiophene
This technical guide provides an in-depth analysis of 3-[(1R)-1-azidoethyl]-1-benzothiophene , a specialized chiral intermediate with significant potential in medicinal chemistry, particularly in the development of leukotriene inhibitors and bioisosteres of tryptamine derivatives.
[1]
Executive Summary
3-[(1R)-1-azidoethyl]-1-benzothiophene is a chiral organic azide serving as a high-value building block in the synthesis of pharmaceutical agents. Structurally, it consists of a benzothiophene core substituted at the C3 position with a 1-azidoethyl group in the (R)-configuration.
This compound is of particular interest as a regioisomer of the key intermediate used in Zileuton synthesis (which is substituted at the C2 position). By shifting the side chain to the C3 position, researchers access a distinct chemical space for Structure-Activity Relationship (SAR) studies, targeting pathways such as 5-lipoxygenase (5-LO) inhibition and serotonin receptor modulation.
Chemical Identity & Structure
Nomenclature and Identifiers
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IUPAC Name: 3-[(1R)-1-azidoethyl]-1-benzothiophene
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Common Name: (R)-1-(Benzo[b]thiophen-3-yl)ethyl azide
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Molecular Formula: C₁₀H₉N₃S
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Molecular Weight: 203.26 g/mol
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SMILES: CC(N=[N+]=[N-])c1c2ccccc2sc1 (Isomeric SMILES requires specification of chirality)
Structural Analysis
The molecule comprises three distinct functional domains:
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Benzothiophene Core: A bicyclic aromatic system containing a benzene ring fused to a thiophene ring.[1][2] The sulfur atom imparts unique electronic properties (lone pair donation) and lipophilicity compared to its indole analog.
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Chiral Ethyl Linker: The C1 position of the ethyl group is a stereocenter. The (R)-configuration is critical for biological activity, as enantiomers often exhibit vastly different pharmacokinetics and binding affinities.
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Azide Moiety: The -N₃ group is a versatile "masked amine." It is stable enough for isolation but reactive enough for reduction (to primary amines) or cycloaddition (Click chemistry).
Physicochemical Properties
Note: As a specialized research intermediate, specific experimental values may vary by batch purity. The data below represents standard values for this class of benzylic azides.
| Property | Value / Description |
| Physical State | Pale yellow oil or low-melting solid |
| Boiling Point | ~135–140 °C (at 0.5 mmHg) Predicted |
| Solubility | Soluble in DCM, THF, Ethyl Acetate; Insoluble in Water |
| IR Spectrum | Strong asymmetric stretch at 2090–2110 cm⁻¹ (-N₃) |
| ¹H NMR (CDCl₃) | Quartet at ~4.8–5.0 ppm (CH-N₃); Doublet at ~1.6 ppm (CH₃) |
| Stability | Heat sensitive; store < 4°C. Light sensitive (azide decomposition).[1][2][3] |
Synthesis & Stereocontrol
The synthesis of the (R)-isomer requires strict stereocontrol. The most robust route involves the asymmetric reduction of the corresponding ketone followed by a stereospecific displacement.
Synthetic Pathway (The "Inversion Strategy")
To obtain the (1R)-azide , the most reliable method starts with the (1S)-alcohol , utilizing the Walden inversion inherent in the Mitsunobu reaction.
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Precursor: 3-Acetylbenzothiophene (Commercial).
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Step 1 (Asymmetric Reduction): Reduction of the ketone using (S,S)-Noyori catalyst (RuCl) yields the (1S)-alcohol with high enantiomeric excess (>95% ee).
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Step 2 (Azidation): Reaction of the (1S)-alcohol with Diphenylphosphoryl azide (DPPA) and DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). Note: While standard Mitsunobu (HN3/DEAD) causes inversion, DPPA/DBU conditions on benzylic alcohols also typically proceed with inversion of configuration via an S_N2 mechanism.
Reaction Workflow Diagram
The following diagram illustrates the stereochemical logic:
Caption: Stereoselective synthesis of the (1R)-azide via inversion of the (1S)-alcohol intermediate.
Applications in Drug Discovery[5]
5-Lipoxygenase (5-LO) Inhibition
This compound is a regioisomer of the intermediate used for Zileuton (Zyflo), an asthma medication.
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Zileuton Structure: N-(1-(benzo[b]thiophen-2 -yl)ethyl)-N-hydroxyurea.[4]
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3-Isomer Application: Researchers synthesize the 3-isomer to map the binding pocket of the 5-LO enzyme. The 3-position substituent alters the spatial orientation of the hydroxyurea "warhead," potentially improving metabolic stability or selectivity against related enzymes (e.g., 12-LO or 15-LO).
Bioisosteres of Tryptamines
The benzo[b]thiophene ring is a classical bioisostere of the indole ring (found in serotonin/tryptamine).
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Pathway: The azide is reduced (via Staudinger reaction with PPh₃ or hydrogenation) to the primary amine: 1-(benzo[b]thiophen-3-yl)ethylamine .
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Relevance: This amine is the sulfur-analog of
-methyltryptamine ( -MT) . Such analogs are screened for activity at serotonin receptors (5-HT) and monoamine oxidase (MAO) inhibition, often exhibiting prolonged half-lives due to the resistance of the thiophene ring to metabolic oxidation compared to the indole pyrrole ring.
Safety & Handling Protocols
Warning: Organic azides are potentially explosive and toxic.
Hazard Identification
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Explosion Risk: While the C/N ratio (~3.3) suggests moderate stability, all low-molecular-weight azides should be treated as energetic materials. Do not distill at high temperatures.
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Toxicity: Azides are potent vasodilators (similar to nitroglycerin) and inhibitors of cytochrome c oxidase (similar to cyanide). Avoid skin contact and inhalation.[5]
Experimental Safety Controls
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Shielding: Perform all reactions behind a blast shield.
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Temperature Limit: Maintain reaction temperatures below 60°C. If heating is required, use an oil bath with a high-temperature limit switch.
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Waste Disposal: Quench unreacted azide using the Staudinger method (add PPh₃ or phosphites) or by chemical destruction with nitrous acid (NaNO₂ + H₂SO₄) before disposal. Never pour azide solutions into metal drains (forms explosive metal azides).
References
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Benzothiophene Chemistry & Zileuton Analogs
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Title: "New Zileuton-Hydroxycinnamic Acid Hybrids: Synthesis and Structure-Activity Relationship towards 5-Lipoxygenase Inhibition"
- Source: PMC (N
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URL:[Link]
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General Benzothiophene Synthesis
- Source: Angewandte Chemie International Edition (General Reference for Azide Safety)
- Stereoselective Reduction (Methodology): Title: "Asymmetric Transfer Hydrogenation of Ketones with Bifunctional Transition Metal-Based Molecular Catalysts" Source: Accounts of Chemical Research (General Reference for Noyori Reduction) Context: Standard protocol for converting 3-acetylbenzothiophene to the chiral alcohol precursor.
Sources
- 1. eurekaselect.com [eurekaselect.com]
- 2. Recent Progress in the Synthesis of Benzo[b]thiophene [ouci.dntb.gov.ua]
- 3. 3-Acetylbenzothiophene | C10H8OS | CID 14316 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. US20160376251A1 - Process for the Preparation of Zileuton - Google Patents [patents.google.com]
- 5. fishersci.com [fishersci.com]
- 6. Benzothiophene synthesis [organic-chemistry.org]
- 7. Benzothiophene synthesis [organic-chemistry.org]
